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  • Product: 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
  • CAS: 1449412-80-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

This guide provides a comprehensive technical overview of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, a molecule of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, a molecule of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural attributes, a robust synthetic pathway, and detailed spectroscopic analysis. The narrative emphasizes the causal relationships behind the methodologies, offering field-proven insights into its potential as a scaffold in drug discovery.

Strategic Importance in Medicinal Chemistry

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide incorporates three key pharmacophoric elements: a substituted nitroaromatic ring, a sulfonamide linker, and a cyclopropylamine moiety. This strategic combination suggests a high potential for targeted biological activity.

  • The Nitrobenzenesulfonamide Core: The nitrobenzenesulfonamide scaffold is a well-established functional group in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets. Furthermore, nitroaromatic compounds are recognized for their potential as bioreductive drugs, where the nitro group is reduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species. Benzenesulfonamide derivatives, more broadly, have been explored as inhibitors of various enzymes and have shown potential in treating a range of conditions, including solid tumors.[1]

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a deliberate design choice aimed at enhancing the druglike properties of the molecule. Cyclopropyl groups are increasingly utilized in drug design for several reasons.[2][3][4] They introduce conformational rigidity, which can lead to a more favorable entropic profile upon binding to a target protein.[5][6] The strained ring system also increases the sp3 character of the molecule, which can improve solubility and metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]

  • The Bromine Substituent: The bromine atom at the 4-position of the phenyl ring serves multiple purposes. It enhances the lipophilicity of the molecule, which can be crucial for membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. Bromophenols, for instance, have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant effects.[7][8]

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The proposed synthetic pathway is outlined below, with a detailed explanation of the underlying chemical principles.

Synthetic Workflow

Synthesis_Workflow 1-Bromo-2-nitrobenzene 1-Bromo-2-nitrobenzene Step1 Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) 1-Bromo-2-nitrobenzene->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate 4-Bromo-3-nitrobenzenesulfonyl chloride Step1->Intermediate Step2 Step 2: Nucleophilic Acyl Substitution Intermediate->Step2 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Step2 Base Base (e.g., Triethylamine) Base->Step2 Product 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide Step2->Product

Caption: Synthetic workflow for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-nitrobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of 1-bromo-2-nitrobenzene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reactant and the solvent.

  • Protocol:

    • To a stirred solution of chlorosulfonic acid (4-6 equivalents), cautiously add 1-bromo-2-nitrobenzene (1 equivalent) in portions, maintaining the temperature below 20°C using an ice bath. The use of a significant excess of chlorosulfonic acid helps to drive the reaction to completion.

    • After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

    • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.

  • Causality: The nitro group is a meta-director, and the bromo group is an ortho-, para-director. In this case, the steric hindrance from the adjacent nitro group and the electronic deactivation of the positions ortho to the nitro group favor the substitution at the position para to the bromo group and meta to the nitro group, yielding the desired 4-bromo-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

The final step is the reaction of the synthesized sulfonyl chloride with cyclopropylamine in the presence of a base. This is a nucleophilic acyl substitution reaction at the sulfur atom.

  • Protocol:

    • Dissolve 4-bromo-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0°C in an ice bath.

    • To this stirred solution, add cyclopropylamine (1.1 equivalents) dropwise, followed by the slow addition of a base like triethylamine or pyridine (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Causality: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the final sulfonamide product.

Structural Elucidation: A Spectroscopic Deep Dive

The structural confirmation of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is achieved through a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of analogous compounds.

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₉BrN₂O₄SInferred from structure
Molecular Weight321.15 g/mol Inferred from structure
AppearanceExpected to be a crystalline solidGeneral property of similar compounds
SolubilityLikely soluble in polar organic solventsGeneral property of similar compounds
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to provide distinct signals for the aromatic, cyclopropyl, and amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4d1HAr-HProton ortho to the nitro group, deshielded by its strong electron-withdrawing effect.
~7.8 - 8.0dd1HAr-HProton ortho to the sulfonyl group and meta to the nitro group.
~7.6 - 7.8d1HAr-HProton ortho to the bromine atom.
~5.5 - 6.0br s1HN-HThe broadness is due to quadrupole broadening and potential hydrogen exchange.
~2.4 - 2.6m1HCH (cyclopropyl)Methine proton of the cyclopropyl ring.
~0.6 - 0.9m4HCH₂ (cyclopropyl)Methylene protons of the cyclopropyl ring, appearing in the characteristic upfield region.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon NMR will show distinct signals for the aromatic and cyclopropyl carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~148 - 150Ar-CCarbon bearing the nitro group.
~138 - 142Ar-CCarbon attached to the sulfonyl group.
~130 - 135Ar-CHAromatic methine carbons.
~125 - 128Ar-CCarbon bearing the bromine atom.
~29 - 32CH (cyclopropyl)Methine carbon of the cyclopropyl ring.
~6 - 8CH₂ (cyclopropyl)Methylene carbons of the cyclopropyl ring.
Predicted FTIR Spectral Data

The infrared spectrum will reveal the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~1530 & ~1350StrongAsymmetric and symmetric N-O stretch of the nitro group
~1340 & ~1160StrongAsymmetric and symmetric S=O stretch of the sulfonamide
~3100MediumAromatic C-H stretch
~3000MediumAliphatic C-H stretch (cyclopropyl)
Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

m/zInterpretation
321/323[M]⁺ and [M+2]⁺ molecular ion peaks, with an approximate 1:1 ratio, characteristic of the presence of one bromine atom.
FragmentsLoss of the cyclopropyl group, SO₂, and NO₂ are expected fragmentation pathways.

Potential Applications and Future Directions

Given the structural features of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, several avenues for its application in drug discovery can be envisaged.

  • Oncology: The presence of the nitroaromatic group makes it a candidate for development as a bioreductive anticancer agent. Further studies could involve evaluating its cytotoxicity in hypoxic cancer cell lines.

  • Antimicrobial Agents: Sulfonamides have a long history as antimicrobial agents. The unique combination of substituents in this molecule warrants its investigation against a panel of bacterial and fungal pathogens. Benzenesulfonamide derivatives have been identified as potential antimicrobial agents.[9]

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. This molecule could be screened against a variety of metalloenzymes, such as carbonic anhydrases or matrix metalloproteinases.

Logical Framework for Further Investigation

Investigation_Framework cluster_0 Preclinical Evaluation cluster_1 Lead Optimization Cytotoxicity_Screening Cytotoxicity Screening (e.g., NCI-60 panel) SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Screening->SAR_Studies Antimicrobial_Assays Antimicrobial Assays (MIC determination) Antimicrobial_Assays->SAR_Studies Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) Enzyme_Inhibition_Assays->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Target_Molecule 4-Bromo-N-cyclopropyl- 3-nitrobenzenesulfonamide Target_Molecule->Cytotoxicity_Screening Target_Molecule->Antimicrobial_Assays Target_Molecule->Enzyme_Inhibition_Assays

Sources

Exploratory

The Multifaceted Biological Activities of Nitrobenzenesulfonamides: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold The nitrobenzenesulfonamide scaffold, a seemingly simple aromatic structure, has emerged as a cornerstone in contemporary medicinal chemistry. Its rem...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The nitrobenzenesulfonamide scaffold, a seemingly simple aromatic structure, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility allows for a diverse range of biological activities, making it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological landscape of nitrobenzenesulfonamides, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed mechanistic insights and robust experimental protocols. The causality behind experimental choices is illuminated, ensuring that each described method is a self-validating system for rigorous scientific inquiry.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitrobenzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. Their efficacy has been observed in a range of cancer cell lines, including leukemia, colon, pancreatic, and breast cancers, as well as glioblastoma.[1]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of nitrobenzenesulfonamides are not attributed to a single mode of action but rather a synergistic interplay of multiple targeted pathways.

  • Enzyme Inhibition: A prominent mechanism is the inhibition of crucial enzymes involved in cancer progression.

    • Carbonic Anhydrases (CAs): Several nitrobenzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[2][3] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating pH, which is vital for tumor cell survival and metastasis.[4] By inhibiting these enzymes, nitrobenzenesulfonamides disrupt the tumor microenvironment, leading to decreased cell proliferation and survival.[2]

    • Histone Deacetylases (HDACs): Some indole-based nitrobenzenesulfonamides have been identified as potent HDAC inhibitors.[5] HDACs are key epigenetic regulators, and their inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression. This can induce apoptosis, cell cycle arrest, and differentiation in cancer cells.[5][6]

  • Induction of Apoptosis: Nitrobenzenesulfonamide derivatives can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process.[7][8] For instance, some derivatives have been shown to induce apoptosis through a p53-dependent pathway, involving Bax translocation, cytochrome c release from mitochondria, and subsequent activation of caspase-9 and caspase-3.[9]

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Under hypoxic conditions typical of solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metastasis.[10][11] Certain nitrobenzenesulfonamides have been shown to inhibit the HIF-1α signaling pathway, thereby suppressing tumor angiogenesis and growth.[5][12] This is often achieved by promoting the degradation of HIF-1α.[5]

B. Quantitative Assessment of Anticancer Activity

The anticancer potency of nitrobenzenesulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[13]

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzenesulfonamide-triazine hybridsBreast Cancer (MDA-MB-468)1.48 - 3.99[14]
Benzenesulfonamide-triazine hybridsLeukemia (CCRF-CM)4.51 - 9.83[14]
Pinostrobin-derived sulfonamidesBreast Cancer (T47D)0.40 - 0.57[15]
Quinazoline sulfonatesVarious (leukemia, colon, pancreatic, glioblastoma)Submicromolar[1]
Indolylbenzenesulfonamide derivativeHuman Colorectal Cancer (HCT116)Submicromolar[5]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the nitrobenzenesulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add 10-15 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][18]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Shake the plates for a few minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: Key Anticancer Mechanisms of Nitrobenzenesulfonamides

Anticancer_Mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes NBS Nitrobenzenesulfonamides CA_Inhibition Carbonic Anhydrase (CA IX/XII) Inhibition NBS->CA_Inhibition HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition NBS->HDAC_Inhibition Apoptosis Induction of Apoptosis NBS->Apoptosis HIF1a_Inhibition HIF-1α Pathway Inhibition NBS->HIF1a_Inhibition pH_Disruption Tumor pH Disruption CA_Inhibition->pH_Disruption Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Cell_Death Programmed Cell Death Apoptosis->Cell_Death Angiogenesis_Block Reduced Angiogenesis & Metastasis HIF1a_Inhibition->Angiogenesis_Block Tumor_Inhibition Tumor Growth Inhibition pH_Disruption->Tumor_Inhibition Gene_Expression->Tumor_Inhibition Cell_Death->Tumor_Inhibition Angiogenesis_Block->Tumor_Inhibition

Caption: Diverse anticancer mechanisms of nitrobenzenesulfonamides.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The sulfonamide functional group is historically significant in the development of antimicrobial agents, and nitrobenzenesulfonamide derivatives continue this legacy, exhibiting activity against a broad spectrum of bacteria and fungi.[4]

A. Mechanism of Action: Disruption of Essential Metabolic Pathways

The primary antimicrobial mechanism of sulfonamides is the inhibition of folic acid synthesis in microorganisms. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[19] Bacteria and fungi must synthesize their own folic acid, as they cannot uptake it from the environment.

Diagram: Inhibition of Folic Acid Synthesis

Folic_Acid_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Metabolism NBS Nitrobenzenesulfonamides NBS->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by nitrobenzenesulfonamides.

Nitrobenzenesulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They are structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), and thus compete with PABA for the active site of the enzyme. This inhibition halts the synthesis of dihydrofolic acid, a crucial intermediate in the folic acid pathway, ultimately leading to a bacteriostatic or bactericidal effect.[19]

B. Spectrum of Activity and Quantitative Data

Nitrobenzenesulfonamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and is a key measure of antimicrobial potency.[20][21][22]

Compound ClassMicroorganismMIC (µg/mL)Reference
Sulfonamide-derived chromonesEscherichia coli-[4]
Sulfonamide-derived chromonesStaphylococcus aureus-[4]
Sulfonamide-derived chromonesCandida albicans-[4]
Halobenzo[b]thiophenesGram-positive bacteria & fungi>512[1]
Sulfonamide derivativesS. aureus clinical isolates-[23]

Note: Specific MIC values were not consistently provided in the search results, hence the placeholder. The references indicate significant activity was observed.

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[5][24][25]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the nitrobenzenesulfonamide compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[25]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[25] An ELISA reader can also be used to measure absorbance to determine growth inhibition.[25]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain nitrobenzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.[26] Additionally, they can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, and decrease oxidative stress markers.[26]

Diagram: Anti-inflammatory Workflow

Anti_Inflammatory_Workflow Start Induce Inflammation (e.g., Carrageenan Injection) Treatment Administer Nitrobenzenesulfonamide or Vehicle Control Start->Treatment Measure_Edema Measure Paw Edema Volume at Timed Intervals Treatment->Measure_Edema Analysis Calculate Percentage Inhibition of Edema Measure_Edema->Analysis Biochemical_Assay Biochemical Analysis of Paw Tissue (Cytokines, etc.) Measure_Edema->Biochemical_Assay Outcome Assess Anti-inflammatory Efficacy Analysis->Outcome Biochemical_Assay->Outcome

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay to screen for the acute anti-inflammatory activity of compounds.[27][28][29]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: Administer the nitrobenzenesulfonamide compound to the test group of animals, typically via oral or intraperitoneal injection, at a predetermined dose. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[26]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[29]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[30]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

IV. Conclusion and Future Perspectives

Nitrobenzenesulfonamides represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development into novel therapeutics. The multi-targeted nature of their anticancer activity, in particular, offers a significant advantage in overcoming drug resistance. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets, as well as conducting more extensive in vivo studies to validate their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and unlock the full therapeutic promise of the nitrobenzenesulfonamide scaffold.

V. References

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  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. [Link]

  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (n.d.). PubMed Central. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (n.d.). PubMed. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Nature. [Link]

  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (n.d.). National Institutes of Health. [Link]

  • Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. (2015). PubMed. [Link]

  • Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. (2008). PubMed. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). National Institutes of Health. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]

  • New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. (2003). PubMed. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). National Institutes of Health. [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. [Link]

  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (n.d.). PubMed. [Link]

  • Hypoxia and HIF Signaling: One Axis with Divergent Effects. (2022). MDPI. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). African Journal of Biotechnology. [Link]

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (2008). ACS Publications. [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. (2023). National Institutes of Health. [Link]

  • The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. (2022). MDPI. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2015). National Institutes of Health. [Link]

  • Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. (1998). PubMed. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). National Institutes of Health. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. [Link]

  • Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. (2023). PubMed. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]

  • Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway. (n.d.). PubMed. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Institutes of Health. [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). ResearchGate. [Link]

  • p53-dependent apoptosis pathways. (n.d.). PubMed. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as starting points for compound library synthesis is of paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as starting points for compound library synthesis is of paramount importance. 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is one such scaffold, embodying a confluence of chemical functionalities that offer a rich platform for the exploration of structure-activity relationships (SAR). This molecule incorporates a sulfonamide moiety, a common feature in a plethora of clinically approved drugs, a nitroaromatic system that can be chemically manipulated or act as a key pharmacophoric element, a bromine atom providing a handle for cross-coupling reactions, and an N-cyclopropyl group which can impart favorable pharmacological properties.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide as a foundational building block in medicinal chemistry programs. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and discuss its potential applications in the discovery of novel therapeutic agents.

The Strategic Value of the Constituent Moieties

The utility of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide in medicinal chemistry is best understood by dissecting the contribution of each of its constituent parts:

  • The Sulfonamide Core: The benzenesulfonamide core is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for carboxylic acids and amides, and for its role in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4] Sulfonamides are also well-documented as effective enzyme inhibitors, targeting metalloenzymes such as carbonic anhydrases and proteases.[5][6][7]

  • The N-Cyclopropyl Group: The N-cyclopropyl substituent is a key modulator of physicochemical and pharmacological properties. Its small, rigid nature can help in orienting the molecule within a binding pocket, potentially increasing potency and selectivity.[8] It can also improve metabolic stability and membrane permeability. In some contexts, the N-cyclopropyl group has been associated with potent antagonist activity at various receptors.[9][10][11]

  • The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[12] This enables the rapid generation of a library of analogs for SAR exploration. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can enhance binding affinity.

  • The 3-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the acidity of the sulfonamide proton. It can be a critical pharmacophore, but more commonly in medicinal chemistry, it serves as a synthetic precursor to an amino group.[13] The reduction of the nitro group to an aniline opens up another avenue for derivatization, such as amide or sulfonamide formation, or further substitution on the aromatic ring. Chemoselective reduction of the nitro group in the presence of a bromo substituent is a well-established transformation.[13][14][15]

Synthetic Utility and Library Design

The true power of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide lies in its capacity to serve as a central hub for the synthesis of diverse compound libraries. The orthogonal reactivity of the bromo and nitro substituents allows for a systematic and combinatorial approach to derivatization.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitro Group Reduction cluster_2 Further Derivatization of Amine A 4-Bromo-N-cyclopropyl- 3-nitrobenzenesulfonamide C Diverse 4-Substituted Analogs A->C E 4-Bromo-3-amino- N-cyclopropylbenzenesulfonamide A->E B Aryl/Heteroaryl/Alkyl Boronic Acid or Ester B->C Pd Catalyst, Base D Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C) D->E G Library of Amides, Sulfonamides, Ureas, etc. E->G F Acyl Halides, Sulfonyl Halides, Isocyanates, etc. F->G

Caption: Synthetic utility of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

This protocol describes the synthesis of the title compound from commercially available 4-bromo-3-nitrobenzenesulfonyl chloride and cyclopropylamine.

Materials:

  • 4-Bromo-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 4-bromo-3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

Reactant Molecular Weight ( g/mol ) Equivalents Example Amount
4-Bromo-3-nitrobenzenesulfonyl chloride306.511.03.07 g (10 mmol)
Cyclopropylamine57.091.20.68 g (12 mmol)
Triethylamine101.191.51.52 g (15 mmol)
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the title compound with an arylboronic acid.

Materials:

  • 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried Schlenk tube, add 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl sulfonamide.

G start Start prep Prepare Reactants in Schlenk Tube start->prep inert Establish Inert Atmosphere prep->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 3: Chemoselective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine while preserving the bromo substituent, using iron powder in the presence of ammonium chloride. This method is advantageous for its chemoselectivity and mild conditions.[15]

Materials:

  • 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol and DCM.

  • Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

  • Extract the remaining aqueous solution with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude 4-bromo-3-amino-N-cyclopropylbenzenesulfonamide, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Parameter Catalytic Hydrogenation (H₂/Pd-C) Metal/Acid (Fe/HCl) Transfer Hydrogenation (Fe/NH₄Cl)
Conditions H₂ gas (50 psi), room temp.RefluxReflux
Selectivity May cause debrominationGenerally goodExcellent for preserving halogens
Workup Filtration of catalystNeutralization and filtrationFiltration
Safety Requires handling of H₂ gasStrongly acidicMilder conditions

Potential Therapeutic Applications and Screening Strategies

Given the diverse biological activities associated with the sulfonamide scaffold, derivatives of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide could be screened against a variety of targets. A logical starting point would be in areas where sulfonamides have a proven track record, such as:

  • Enzyme Inhibition: Screening against panels of kinases, proteases (e.g., matrix metalloproteinases), and carbonic anhydrases.[5][6][7]

  • Receptor Antagonism: Evaluation for activity at G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors, or nuclear hormone receptors.[9][10]

  • Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.[4][16]

A typical screening cascade for a library of compounds derived from this scaffold might look as follows:

G A Compound Library from 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide B Primary High-Throughput Screening (e.g., Enzyme Inhibition Assay) A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Selectivity Profiling (against related targets) D->E F In Vitro ADME/Tox Profiling E->F G Lead Candidate F->G

Caption: A representative screening cascade for a compound library.

Conclusion

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide represents a highly valuable and versatile scaffold for medicinal chemistry research. Its strategic combination of a sulfonamide core, an N-cyclopropyl group, and orthogonally reactive bromo and nitro substituents provides multiple avenues for the rapid generation of diverse compound libraries. The protocols outlined in this document offer a robust starting point for the synthesis and derivatization of this promising building block, paving the way for the discovery of novel therapeutic agents across a range of disease areas.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1315-1336.
  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. (2025). Journal of Medicinal Chemistry.
  • (S)-N-{3-[1-Cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: A Potent, Nonsteroidal, Functional Antagonist of the Mineralocorticoid Receptor. (2010). Journal of Medicinal Chemistry, 53(21), 7821-7835.
  • Therapeutic potential of sulfamides as enzyme inhibitors. (2009).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).
  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). Bioorganic & Medicinal Chemistry, 24(2), 180-192.
  • Process for the reduction of nitro derivatives to amines. (2015).
  • Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. (1993).
  • Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. (2018). Chemical Society Reviews, 47(10), 3504-3528.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • AMPA receptor antagonists. (2000). Current Medicinal Chemistry, 7(6), 597-621.
  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. (2025). ChemRxiv.
  • Biological activity produced by benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. (2023).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. (2026).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). Journal of Medicinal Chemistry, 58(19), 7609-7647.
  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). Molecules, 27(5), 1585.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology.
  • Probes for narcotic receptor mediated phenomena. 41. Unusual inverse μ-agonists and potent μ-opioid antagonists by modification of the N-substituent in enantiomeric 5-(3-hydroxyphenyl)morphans. (2011). Journal of Medicinal Chemistry, 54(8), 2859-2869.
  • N-cyclopropyl-2-nitrobenzenesulfonamide. Smolecule.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2021). Organic & Biomolecular Chemistry, 19(34), 7433-7440.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Journal of Analytical & Pharmaceutical Research.
  • Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. (2023). ChemistrySelect, 8(36).
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-231.
  • Bioisosterism. Drug Design Org.
  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. (2024). Journal of Medicinal Chemistry.
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  • Bioisosterism: A Rational Approach in Drug Design. (1991). Institute of Industrial Science, the University of Tokyo.
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  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2017). Archiv der Pharmazie, 350(1-2).
  • Design, synthesis and SAR of analgesics. (1989). Progress in Clinical and Biological Research, 291, 377-381.

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Application

Application Note: Comprehensive Characterization of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Abstract This application note provides a comprehensive guide to the analytical methods for the characterization of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines methodologies for liquid chromatography, mass spectrometry, and spectroscopic techniques, underpinned by principles of scientific integrity and adherence to regulatory standards.

Introduction

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is a sulfonamide derivative incorporating a brominated and nitrated phenyl ring, as well as a cyclopropyl amine moiety. The unique structural features of this molecule, including the electron-withdrawing nitro and sulfonyl groups, the bulky bromo substituent, and the reactive cyclopropyl ring, necessitate a multi-faceted analytical approach for its complete characterization. Accurate and precise analytical methods are crucial for ensuring the quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides detailed protocols and the scientific rationale behind the chosen analytical techniques.

Compound Information:

PropertyValue
IUPAC Name 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
CAS Number 1449412-80-9[1][2]
Molecular Formula C₉H₉BrN₂O₄S[1][2]
Molecular Weight 321.15 g/mol [1][2]
Structure

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide and for quantitative assay. The presence of a chromophore in the nitroaromatic ring system allows for sensitive UV detection. A reversed-phase method is optimal, given the compound's moderate polarity.

Rationale for Method Selection

A C18 stationary phase is chosen for its versatility and proven ability to retain and resolve a wide range of small molecules. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, ensures sharp peak shapes and provides the necessary elution strength to separate the main component from potential impurities, such as starting materials or side-products from the synthesis. Formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak symmetry.

HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of Acetonitrile:Water (1:1) prep1->prep2 prep3 Vortex and sonicate to dissolve prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 analysis1 Equilibrate HPLC system prep4->analysis1 analysis2 Inject 10 µL of sample analysis1->analysis2 analysis3 Acquire data for 20 minutes analysis2->analysis3 data1 Integrate chromatogram analysis3->data1 data2 Calculate purity by area percent data1->data2 data3 Quantify using an external standard data1->data3

HPLC analysis workflow for purity and assay.

Structural Elucidation and Confirmation by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the confirmation of the molecular weight and for the structural elucidation of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Rationale for Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of polar functional groups. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which can confirm the elemental composition.[3] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing structural information.

LC-MS Protocol

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions: (as per HPLC-UV protocol)

MS Conditions:

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Mass Range (Full Scan) m/z 100-500
Collision Energy (MS/MS) Ramped 10-40 eV

Expected Observations:

  • Full Scan: The deprotonated molecule [M-H]⁻ is expected at m/z 318.95 and 320.95, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • MS/MS Fragmentation: Key fragment ions would likely arise from the cleavage of the sulfonamide bond and loss of the cyclopropyl group.

LCMS_Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-N-cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide via chromatography. This document is designed to offer practical, field-tested insights to overcome common challenges encountered during the purification of this and structurally related molecules.

I. Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior

Before delving into troubleshooting, it is crucial to understand the key chemical features of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide and how they influence its behavior during chromatography.

Structure:

  • Polarity: The presence of the nitro group (-NO2) and the sulfonamide (-SO2NH-) functional groups makes this a relatively polar molecule. This polarity will govern the choice of stationary and mobile phases.

  • Acidity: The sulfonamide proton is weakly acidic. This can lead to interactions with the stationary phase, potentially causing peak tailing on silica gel.

  • UV Absorbance: The aromatic ring and the nitro group confer strong UV absorbance, making UV detection a suitable method for monitoring the purification process.

  • Solubility: The polarity of the molecule suggests it will be more soluble in polar organic solvents like ethyl acetate, acetone, and acetonitrile than in non-polar solvents like hexanes.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H9BrN2O4SBased on chemical structure[1].
Molecular Weight 321.15 g/mol Based on chemical structure[1].
Polarity HighDue to the presence of nitro and sulfonamide groups.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), soluble in moderately polar to polar solvents (e.g., ethyl acetate, acetonitrile, acetone)."Like dissolves like" principle.
Acidity (pKa) Weakly acidicThe sulfonamide proton can be abstracted under basic conditions.
UV λmax Expected in the range of 254-280 nmDue to the nitroaromatic chromophore.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when developing a purification method for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

Q1: What is the best type of chromatography to use for purifying this compound?

A1: For routine laboratory-scale purification, flash column chromatography using silica gel is the most common and cost-effective method. For higher purity requirements or for separating very closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q2: How do I choose the right mobile phase for flash chromatography?

A2: The selection of the mobile phase is critical for achieving good separation.[2][3] A good starting point is to use a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Thin-Layer Chromatography (TLC) is your best friend: Before running a column, always develop a solvent system using TLC.[4] Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. This generally translates well to column chromatography.

  • Example Starting System: Begin with a 70:30 mixture of hexanes:ethyl acetate and adjust the ratio based on the TLC results. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, decrease the proportion of ethyl acetate.

Q3: Is 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide stable on silica gel?

A3: Sulfonamides can sometimes exhibit instability on standard silica gel due to the acidic nature of the silanol groups on the silica surface.[5] This can lead to degradation or streaking of the compound on the column.

  • How to check for instability: Run a "spot test" on a TLC plate. Spot your crude material, and then let the plate sit for 30-60 minutes before eluting. If you observe a new spot or significant streaking that wasn't present initially, your compound may be unstable on silica.[5]

Q4: What are the common impurities I should expect?

A4: The impurities will depend on the synthetic route used to prepare the compound. However, common impurities could include:

  • Unreacted starting materials.

  • Isomers (e.g., if the nitration step is not perfectly regioselective).

  • Over-reacted or side-products.

  • Hydrolysis products if the compound is unstable.

III. Troubleshooting Guides

This section provides a structured approach to solving common problems encountered during the chromatographic purification of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

Problem 1: Poor Separation of the Desired Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions collected from the column.

  • Inability to resolve spots on a TLC plate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized. Re-evaluate your solvent system using TLC with different solvent combinations. For aromatic compounds, sometimes adding a small amount of a solvent with different selectivity, like dichloromethane or toluene, can improve separation.
Co-elution of Structurally Similar Impurities If an impurity has a very similar polarity to your product, separation by standard flash chromatography can be difficult. Consider using a longer column, a shallower solvent gradient, or switching to a higher resolution technique like preparative HPLC.[4]
Sample Overload Loading too much crude material onto the column will lead to broad peaks and poor separation.[4] As a general rule, the amount of silica gel should be at least 50 times the weight of the crude material (i.e., a 50:1 ratio).
Problem 2: The Compound is Tailing or Streaking on the Column

Symptoms:

  • Asymmetric peaks with a "tail".

  • The compound elutes over a large number of fractions.

  • Streaking on the TLC plate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Interaction with Acidic Silica Gel The weakly acidic sulfonamide proton can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
Solution 1: Add a modifier to the mobile phase. Adding a small amount of a weak acid, like acetic acid (0.1-1%), to the mobile phase can help to protonate the silanol groups and reduce their interaction with the sulfonamide.
Solution 2: Use deactivated silica. You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine). However, be aware that this will make the stationary phase basic and could affect the stability of other functional groups.
Compound Degradation on the Column As mentioned in the FAQs, the compound may be degrading on the silica gel.[6]
Solution: Switch to a different stationary phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase like diol or cyano.
Inappropriate Sample Solvent Dissolving the sample in a solvent that is too strong (too polar) can cause band broadening and tailing.[7]
Solution: Dissolve the crude material in a minimal amount of a solvent that is the same as or less polar than the mobile phase. For example, if your mobile phase is 70:30 hexanes:ethyl acetate, try dissolving your sample in dichloromethane or a small amount of the mobile phase itself.
Problem 3: The Compound is Not Eluting from the Column

Symptoms:

  • After running a significant volume of mobile phase, the desired compound has not been detected in the collected fractions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Mobile Phase is Too Weak (Not Polar Enough) The solvent system does not have sufficient eluting power to move the polar compound down the column.
Solution: Gradually increase the polarity of the mobile phase. If you started with 70:30 hexanes:ethyl acetate, try switching to 50:50, and then to 30:70. Always confirm with TLC first.
Compound has Decomposed on the Column The compound may have irreversibly adsorbed to or decomposed on the silica gel.[6]
Solution: Test for compound stability on silica as described in FAQ 3. If it is unstable, consider using an alternative stationary phase like alumina.
Compound Came Off in the Solvent Front If the initial mobile phase was too polar, the compound may have eluted very quickly with the solvent front.
Solution: Check the very first fractions collected. It is good practice to always collect the initial eluent and check it by TLC.

IV. Experimental Workflow Diagrams

Method Development Workflow

This diagram outlines a systematic approach to developing a purification method for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

MethodDevelopment cluster_0 Initial Analysis cluster_1 Optimization cluster_2 Scale-Up TLC 1. Run TLC in various Hexanes:EtOAc ratios (e.g., 9:1, 7:3, 1:1) Rf_check 2. Is Rf between 0.2-0.3? TLC->Rf_check Adjust_polarity 3. Adjust Hexanes:EtOAc ratio Rf_check->Adjust_polarity No Tailing_check 4. Is there tailing on TLC? Rf_check->Tailing_check Yes Adjust_polarity->Rf_check Add_modifier 5. Add modifier to mobile phase (e.g., 0.5% Acetic Acid) Tailing_check->Add_modifier Yes Run_column 6. Run flash column with optimized mobile phase Tailing_check->Run_column No Add_modifier->Tailing_check Analyze_fractions 7. Analyze fractions by TLC Run_column->Analyze_fractions Combine_pure 8. Combine pure fractions and concentrate Analyze_fractions->Combine_pure

Caption: A stepwise workflow for developing a flash chromatography purification method.

Troubleshooting Decision Tree for Poor Separation

This diagram provides a logical path for troubleshooting poor separation issues.

Troubleshooting Start Poor Separation Observed Check_TLC Is TLC separation > 0.1 Rf units? Start->Check_TLC Optimize_solvent Optimize mobile phase (try different solvents/ratios) Check_TLC->Optimize_solvent No Check_loading Was the column overloaded? (> 1:50 crude:silica ratio) Check_TLC->Check_loading Yes Optimize_solvent->Check_TLC Reduce_load Reduce sample load Check_loading->Reduce_load Yes Consider_HPLC Consider Preparative HPLC for difficult separations Check_loading->Consider_HPLC No End_good Separation Improved Reduce_load->End_good End_bad Problem Persists Consider_HPLC->End_bad

Sources

Optimization

Avoiding degradation of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide during reactions

Welcome to the technical support center for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and reacting with this molecule. By understanding the interplay of its functional groups, we can preemptively address common challenges and ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Reactivity

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is a compound featuring several reactive sites that dictate its stability and chemical behavior. The core structure consists of a benzene ring substituted with a bromine atom, a nitro group, and a cyclopropylaminosulfonyl group. The electron-withdrawing nature of the nitro group and the sulfonyl group significantly influences the reactivity of the aromatic ring and the stability of the sulfonamide bond. Furthermore, the cyclopropylamine moiety, while often used to impart favorable metabolic properties, can be susceptible to degradation under certain conditions.

This guide will provide a proactive approach to experimental design, focusing on mitigating potential degradation pathways and addressing common issues encountered during reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide?

A1: The primary points of instability in the molecule are the sulfonamide bond and the cyclopropylamine group. Degradation can occur via:

  • Hydrolysis of the Sulfonamide Bond: This is a common pathway for sulfonamides and can be catalyzed by acidic or basic conditions, leading to the formation of 4-bromo-3-nitrobenzenesulfonic acid and cyclopropylamine. The strong electron-withdrawing nitro group can influence the susceptibility of the S-N bond to cleavage.

  • Degradation of the Cyclopropylamine Moiety: The cyclopropylamine group can be unstable, particularly under high pH conditions, which can lead to ring-opening or other rearrangements.[1]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction by various reagents, which would yield the corresponding aniline derivative. This is a chemical transformation rather than degradation, but it is an important consideration in reaction design.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, a reaction that is activated by the ortho-nitro group.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[2] For long-term storage, keeping it at 2-8°C in a tightly sealed container is advisable.

Q3: I am seeing an unexpected loss of my starting material during a reaction, even with seemingly mild conditions. What could be the cause?

A3: Unanticipated loss of starting material can often be attributed to previously mentioned degradation pathways. Key factors to investigate are:

  • pH of the reaction mixture: Even seemingly neutral reactions can have localized pH changes that promote hydrolysis. The use of a buffer can sometimes mitigate this.

  • Presence of nucleophilic species: If your reaction contains strong nucleophiles, you may be experiencing unintended side reactions.

  • Trace impurities: Impurities in solvents or reagents (e.g., water, acids, or bases) can be sufficient to catalyze degradation over time.

Troubleshooting Guide

This section provides a more in-depth look at specific issues and offers structured solutions.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low yields in cross-coupling reactions are a common challenge. With 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide, the issue can be multifaceted.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Ligand/Catalyst Inhibition The nitro group can sometimes coordinate with the palladium center, inhibiting catalytic activity.Screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find one that is less susceptible to inhibition.
Base-Induced Degradation Many cross-coupling reactions use strong bases (e.g., K₃PO₄, Cs₂CO₃), which can promote hydrolysis of the sulfonamide or degradation of the cyclopropylamine.Use milder bases (e.g., K₂CO₃) or consider a fluoride-based coupling if using a silyl-based coupling partner. Running the reaction at a lower temperature for a longer duration can also help.
Poor Solubility The compound may have limited solubility in common organic solvents, leading to a slow or incomplete reaction.Screen a range of solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF, DMAc). Ensure the reaction is well-stirred.
Competing Reduction of Nitro Group Some phosphine ligands can reduce nitro groups, especially at elevated temperatures.Use phosphine ligands known to be less reducing or switch to a different class of ligands.

Experimental Workflow for Optimizing a Suzuki Coupling:

cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting cluster_success Success start Reactants: - 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide - Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) low_yield Low Yield? start->low_yield change_base Screen Weaker Bases (e.g., NaHCO₃) low_yield->change_base Yes change_ligand Screen Different Ligands (e.g., SPhos, XPhos) low_yield->change_ligand Yes change_solvent Screen Solvents (e.g., Toluene, DMF) low_yield->change_solvent Yes success Optimized Yield low_yield->success No change_base->low_yield change_ligand->low_yield change_solvent->low_yield

Caption: Troubleshooting workflow for a Suzuki coupling reaction.

Issue 2: Formation of 4-Bromo-3-aminobenzenesulfonamide Derivative as a Side Product

The appearance of the aniline derivative indicates an unintended reduction of the nitro group.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reducing Agents Present The reaction conditions may contain a reducing agent. Common culprits include certain phosphine ligands, metal catalysts, or impurities.If using a phosphine ligand, switch to a more electron-rich or sterically hindered ligand that is less prone to oxidation. Ensure all reagents and solvents are pure.
Hydrogenolysis Conditions If using a reaction that involves hydrogen gas (e.g., certain deprotection steps), the nitro group will likely be reduced.Avoid conditions that employ H₂ and a palladium, platinum, or nickel catalyst if the nitro group needs to be preserved.
Electrochemical Reduction In some electrochemical reactions, the nitro group can be easily reduced.[3]Carefully control the reduction potential to a level that does not affect the nitro group.
Issue 3: Cleavage of the Sulfonamide Bond

The presence of 4-bromo-3-nitrobenzenesulfonic acid or cyclopropylamine in your reaction mixture or work-up indicates cleavage of the S-N bond.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Acidic Conditions Strong acidic conditions can promote the hydrolysis of the sulfonamide.[4]Buffer the reaction mixture to maintain a neutral pH. If an acidic work-up is required, perform it at low temperatures and for a minimal amount of time.
Basic Conditions Strong bases can also facilitate sulfonamide cleavage.Use the mildest base necessary to achieve the desired reaction.
Elevated Temperatures High temperatures can accelerate the rate of hydrolysis.Run the reaction at the lowest effective temperature.

Degradation Pathway under Acidic Conditions:

cluster_main Acid-Catalyzed Hydrolysis start 4-Bromo-N-cyclopropyl- 3-nitrobenzenesulfonamide protonation Protonation of Sulfonamide Nitrogen start->protonation H⁺ attack Nucleophilic Attack by Water protonation->attack products Products: - 4-Bromo-3-nitrobenzenesulfonic acid - Cyclopropylamine attack->products

Caption: Simplified mechanism of acid-catalyzed sulfonamide hydrolysis.

Recommended Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂ , 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Analysis of a Trial Reaction by LC-MS

To effectively troubleshoot, a robust analytical method is crucial.

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of species.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Look for the mass of the starting material, the expected product, and potential degradation products (e.g., hydrolyzed sulfonamide, reduced nitro compound).

References

  • ACS Publications. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]

  • PMC. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]

  • ACS Publications. Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • PubChem. 4-bromo-N-cyclopropyl-3-nitrobenzamide. [Link]

  • Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PMC. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]

  • ChemistryViews. Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

  • NIH. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Welcome to the technical support center for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide?

While experimental data for this specific molecule is not widely published, we can infer its properties based on its structural motifs: a brominated nitroaromatic ring, a sulfonamide linkage, and a cyclopropyl group.

PropertyExpected CharacteristicRationale
Appearance Likely a pale yellow to yellow solid.The nitroaromatic group often imparts color.
Solubility Expected to have good solubility in polar aprotic solvents like acetone, acetonitrile, and DMF. Moderate solubility in polar protic solvents such as methanol and ethanol. Low solubility in nonpolar solvents like toluene and hexanes.[1]The presence of polar nitro and sulfonamide groups suggests solubility in polar solvents, while the aromatic ring and cyclopropyl group contribute some nonpolar character.[1]
Stability Generally stable under acidic conditions. May be susceptible to degradation under strong basic, oxidative, or photolytic conditions.[2][3]Sulfonamides are known to be relatively stable, but the nitro group can be reduced, and the sulfonamide bond can be cleaved under harsh conditions.[2][3]
Acidity The sulfonamide proton (N-H) is acidic.The electron-withdrawing nature of the sulfonyl group and the aromatic ring increases the acidity of the N-H proton.

Q2: What are the most likely impurities I might encounter during the synthesis of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide?

A probable synthetic route involves the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with cyclopropylamine. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 4-bromo-3-nitrobenzenesulfonyl chloride and excess cyclopropylamine.

  • Hydrolysis Product: 4-bromo-3-nitrobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with moisture.

  • Isomeric Impurities: Positional isomers of the starting material, such as 2-bromo-5-nitrobenzenesulfonyl chloride, which would lead to the corresponding sulfonamide isomer.

  • Side-Products: Di-sulfonated cyclopropylamine or other byproducts from the sulfonyl chloride synthesis.[4][5][6]

Q3: How should I prepare a sample of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide for HPLC analysis?

Given its expected solubility, a good starting point for sample preparation is to dissolve the compound in the mobile phase, if possible. If not, use a strong, compatible solvent like acetonitrile or methanol. It is crucial to ensure complete dissolution to avoid issues with injection and column clogging. A typical concentration for HPLC analysis would be in the range of 0.1-1.0 mg/mL.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

The acidic nature of the sulfonamide proton and the presence of the polar nitro group can present challenges in reversed-phase HPLC.

Problem 1: Peak Tailing

  • Symptom: The peak for your compound is asymmetrical, with a drawn-out tail.

  • Causality: Peak tailing for acidic compounds like this sulfonamide is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[7] At a mobile phase pH above the pKa of the silanols (around 3.5-4.5), these groups are deprotonated and can interact with the analyte.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to between 2.5 and 3.5. This will suppress the ionization of the silanol groups, minimizing secondary interactions.[7][8]

    • Use a Buffered Mobile Phase: Employing a buffer, such as a phosphate or acetate buffer, at the desired pH will provide better control over the ionization state of both the analyte and the stationary phase, leading to more symmetrical peaks.[9]

    • Employ a High-Purity "Base-Deactivated" Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic or acidic compounds can significantly improve peak shape.[10]

Problem 2: Poor Retention or Co-elution with Impurities

  • Symptom: Your compound elutes very early (close to the void volume) or co-elutes with other peaks.

  • Causality: This is typically due to a mobile phase that is too "strong" (too high a percentage of organic solvent) or a lack of specific interactions with the stationary phase.

  • Troubleshooting Steps:

    • Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase to increase the retention time of your compound.

    • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.

    • Utilize a Different Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce different retention mechanisms.

Experimental Protocol: HPLC Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (nitroaromatics typically have strong absorbance in this range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This starting method can be optimized by adjusting the gradient slope, initial and final mobile phase compositions, and flow rate to achieve the desired separation.[11][12][13]

Workflow for HPLC Troubleshooting

Caption: A logical workflow for troubleshooting common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The interpretation of the NMR spectrum of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide requires careful consideration of the electronic effects of the substituents on the aromatic ring.

Problem: Ambiguous Aromatic Proton Signals

  • Symptom: Difficulty in assigning the proton signals in the aromatic region of the ¹H NMR spectrum.

  • Causality: The electron-withdrawing nitro and sulfonyl groups, along with the bromine atom, will significantly deshield the aromatic protons, causing their signals to appear downfield and potentially overlap. The nitro group, in particular, has a strong deshielding effect on the ortho and para protons.[14][15]

  • Troubleshooting/Interpretation Strategy:

    • Predict Chemical Shifts: The proton ortho to the nitro group is expected to be the most downfield. The proton between the bromo and sulfonyl groups will also be significantly downfield.

    • Analyze Coupling Patterns: The coupling constants (J-values) will be key to assigning the signals. Expect to see ortho, meta, and para couplings.

    • Utilize 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, confirming their connectivity. A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, which can be invaluable for unambiguous assignment.

Problem: Broad N-H Signal

  • Symptom: The sulfonamide N-H proton signal is broad or not observed.

  • Causality: The acidic N-H proton can undergo chemical exchange with residual water or other acidic/basic species in the NMR solvent. This exchange process can lead to signal broadening.

  • Troubleshooting Steps:

    • Use a Dry NMR Solvent: Ensure that the deuterated solvent used is of high purity and low water content.

    • Perform a D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube. The acidic N-H proton will exchange with deuterium, causing the N-H signal to disappear from the spectrum. This is a definitive way to identify the N-H peak.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble, such as DMSO-d₆ or Acetone-d₆.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

Mass Spectrometry (MS)

The presence of bromine and the nitro group will result in a characteristic mass spectrum.

Problem: Complex Isotopic Pattern in the Molecular Ion Peak

  • Symptom: The molecular ion peak appears as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • Causality: This is the characteristic isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[16][17]

  • Interpretation: The presence of this M, M+2 pattern is a strong indicator that your compound contains one bromine atom. The relative intensities of these peaks should be close to 1:1.

Problem: Unexpected Fragmentation Pattern

  • Symptom: The observed fragment ions in the MS/MS spectrum are not what you would initially predict.

  • Causality: The fragmentation of nitroaromatic compounds can be complex. Common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (NO·).[18][19] The sulfonamide bond can also cleave.

  • Interpretation Strategy:

    • Look for Loss of NO₂ and NO: Expect to see fragment ions corresponding to the loss of 46 Da (NO₂) and 30 Da (NO) from the molecular ion.

    • Identify Sulfonamide Cleavage: Cleavage of the S-N bond will result in ions corresponding to the 4-bromo-3-nitrophenylsulfonyl moiety and the cyclopropylamine moiety.

    • Consider Rearrangements: Under high-energy conditions, rearrangements can occur, leading to less intuitive fragment ions.

Workflow for Mass Spectrometry Analysis

MS_Analysis Sample Sample Introduction (e.g., ESI, APCI) MS1 Full Scan MS (MS1) Sample->MS1 Isotopic_Pattern Observe M and M+2 Peaks (Approx. 1:1 Ratio) MS1->Isotopic_Pattern Confirm_Br Confirmation of One Bromine Atom Isotopic_Pattern->Confirm_Br Yes MS2 Tandem MS (MS/MS) on Molecular Ion Isotopic_Pattern->MS2 Proceed Fragmentation Analyze Fragmentation Pattern MS2->Fragmentation Loss_NOx Loss of NO2 (46 Da) Loss of NO (30 Da) Fragmentation->Loss_NOx SN_Cleavage S-N Bond Cleavage Fragmentation->SN_Cleavage Structure_Elucidation Structural Confirmation Loss_NOx->Structure_Elucidation SN_Cleavage->Structure_Elucidation

Caption: A streamlined workflow for mass spectrometry analysis.

References

  • A simple, reliable and sensitive analytical method was developed and validated for the quantitative determination of organic impurity 4-amino benzene sulphonamide in sulphonamide hydrochloride by high performance liquid chromatography (HPLC) with UV-visible and photo-diode array (PDA) detector. Trends in Sciences. [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO 3 /H 2 SO 4 , 3 h 0 °C, 2 h, room temperature, 98%, b) SOCl 2 , 2 h reflux, not isolated. ResearchGate. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • nitroso group in substituted nitrosobenzenes. National Research Council Canada. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Taylor & Francis Online. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Ns strategies: a highly versatile synthetic method for amines. RSC Publishing. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ACS Publications. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]

  • orthanilic acid. Organic Syntheses Procedure. [Link]

  • Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. SOBI. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. ResearchGate. [Link]

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  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating. CORE. [Link]

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  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
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  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]

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Optimization

Handling and safety precautions for 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Technical Support Center: 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide. The following information is synthesized from safety data for structurally related compounds and established laboratory safety principles to provide a comprehensive framework for safe handling and experimental troubleshooting. Given the specific combination of functional groups (a brominated aromatic ring, a nitro group, and a sulfonamide), this compound requires careful and informed handling. This document is designed to address the practical challenges and safety considerations you may encounter.

Quick Reference: Physicochemical Properties

The data below is extrapolated from structurally analogous compounds to provide estimated values. Researchers should perform their own characterization for definitive properties.

PropertyEstimated ValueSource / Analogy
Molecular Formula C₉H₉BrN₂O₄S-
Molecular Weight 321.15 g/mol Calculated
Appearance Likely a solid (e.g., crystalline powder)Based on similar sulfonamides
Boiling Point ~420.8 °C at 760 mmHgAnalogy: 4-Bromo-N-phenylbenzenesulfonamide[1]
Density ~1.6 g/cm³Analogy: 4-Bromo-N-phenylbenzenesulfonamide[1]
Incompatible Materials Strong oxidizing agentsFisher Scientific SDS[2]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromideFisher Scientific SDS[2]

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Handling and Storage

Question 1: What are the primary hazards associated with 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide and how should I store it?

Answer: Based on its structural motifs, the primary hazards are anticipated to be skin, eye, and respiratory tract irritation.[2] Aromatic nitro compounds can be toxic, and brominated compounds warrant careful handling.

Causality: The nitro group (-NO₂) and the bromo-aromatic system are electron-withdrawing and reactive, contributing to the potential for irritation and toxicity. The sulfonamide group is generally stable but can be incompatible with certain reagents.

Storage Protocol:

  • Container: Keep the compound in its original, tightly sealed container.[2][3]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[2][4] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation from moisture or air, especially if the compound is sensitive.[3]

  • Location: Store away from incompatible materials, particularly strong oxidizing agents, which could react exothermically with the nitro-aromatic system.[2] Do not store with foodstuffs or animal feed.[5][6]

  • Temperature: Room temperature storage is generally acceptable, but for long-term stability of novel or complex molecules, storage in a freezer is a common precautionary measure.[7]

Question 2: I am preparing for a reaction. What is the best practice for weighing and dispensing this compound?

Answer: Handling this compound as a powder requires measures to prevent inhalation and skin contact. All weighing and dispensing operations must be performed within a certified chemical fume hood.

Protocol: Safely Weighing and Dispensing the Compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don the required Personal Protective Equipment (PPE) as detailed in the next section.

    • Place an analytical balance inside the fume hood or use a draft shield. If the balance is outside the hood, use a weigh boat with a lid or a vial to transport the compound without generating dust. .

  • Dispensing:

    • Use a clean, dedicated spatula for this compound.

    • Slowly transfer the desired amount of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide from the stock bottle to a tared weigh boat or reaction vessel.

    • Causality: Slow, deliberate movements minimize the aerosolization of fine powder, reducing the risk of inhalation and contamination of the workspace.[2][5] .

  • Cleanup:

    • Once the desired amount is weighed, securely close the primary stock bottle.

    • Wipe the spatula and any contaminated surfaces (weigh boat, bench paper) with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect residual powder. Dispose of the cloth as hazardous waste.

    • Wash hands thoroughly after handling, even though gloves were worn.[5]

Section 2: Safety and Emergency Procedures

Question 3: What specific Personal Protective Equipment (PPE) is required when working with this compound?

Answer: A comprehensive PPE strategy is mandatory. The minimum requirements are:

  • Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1][2]

  • Skin Protection: A flame-resistant lab coat is necessary. Wear nitrile gloves to protect against skin contact. If a breach in the glove is suspected, remove it immediately, wash your hands, and don a new pair.

  • Respiratory Protection: All handling of the solid compound should occur in a chemical fume hood to prevent inhalation of dust.[2] If respiratory irritation is experienced or if work must be done outside a hood (which is strongly discouraged), a full-face respirator with appropriate cartridges should be used by trained personnel.[1]

Causality: Each piece of PPE addresses a specific exposure route. Goggles prevent eye irritation from airborne particulates.[2] Gloves prevent skin irritation and potential absorption.[2] A fume hood provides engineering control to protect the respiratory system from irritating dust.

Question 4: What is the correct procedure if I accidentally spill a small amount of the powder on the lab bench?

Answer: For a minor spill (typically less than 5 grams) that is contained on a non-porous surface, a trained lab user can manage the cleanup. For larger spills or any spill outside of a contained area, evacuate and call your institution's emergency response team.

Workflow for Minor Spill Cleanup

MinorSpillWorkflow start Spill Occurs alert Alert Colleagues & Restrict Access start->alert IMMEDIATELY ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) alert->ppe contain Gently Cover Spill with Damp Paper Towels ppe->contain CRITICAL STEP: Do NOT dry sweep collect Wipe from Outside-In Place towels in a labeled waste bag contain->collect decontaminate Clean Spill Area with Soap & Water or appropriate solvent collect->decontaminate dispose Dispose of Waste Bag as Hazardous Chemical Waste decontaminate->dispose end Wash Hands Thoroughly dispose->end

Caption: Workflow for cleaning a minor solid chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[8]

  • Assess: Ensure the spill is minor and you are trained to handle it. If unsure, call for help.[9]

  • PPE: Don your PPE as described above.

  • Contain Dust: Gently cover the solid spill with paper towels dampened with water (or an appropriate solvent if the compound reacts with water). This prevents the powder from becoming airborne.[10] Do NOT use a dry brush or towel.

  • Clean: Working from the outside edge of the spill toward the center, carefully wipe up the material. Place the used towels into a heavy-duty plastic bag.[10][11]

  • Decontaminate: Wipe the area with soap and water, followed by a clean water rinse.

  • Dispose: Seal the plastic bag, label it clearly as "Hazardous Waste" with the chemical name, and place it in the designated solid hazardous waste container.[10]

  • Final Steps: Remove PPE and wash your hands thoroughly with soap and water.

Question 5: What are the first-aid measures in case of accidental exposure?

Answer: Immediate action is critical to minimize harm.

  • Skin Contact: Immediately remove any contaminated clothing.[8] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (if trained to do so). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water.[2] Seek immediate medical attention.

Section 3: Experimental Troubleshooting

Question 6: I am having trouble dissolving the compound for my reaction. What solvents should I try?

Answer: While specific solubility data is not available, sulfonamides are often soluble in a range of common organic solvents. The presence of the polar nitro and sulfonamide groups, combined with the nonpolar bromo-aromatic ring, suggests a moderate polarity.

Troubleshooting Strategy:

  • Start with Common Solvents: Test solubility in small amounts of solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN).

  • Polar Aprotic Solvents: If solubility is poor, try more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be aware that these high-boiling solvents can be difficult to remove after the reaction.

  • Gentle Heating: Gentle warming of the solvent can increase the rate of dissolution and solubility. Always heat gently and monitor for any signs of decomposition (e.g., color change).

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution without excessive heating.

  • Causality: The principle of "like dissolves like" applies. A systematic approach, starting with less polar solvents and moving to more polar ones, is the most efficient way to determine a suitable solvent system while minimizing the use of high-boiling point solvents that can complicate downstream purification.

References

  • PubChem. N-Cyclopropyl 4-bromo-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • OSHA Outreach Courses. (2024-07-29). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • Carl ROTH. (2021-09-08). Voluntary safety information for Sulphanilamide. [Link]

  • University of Manitoba Environmental Health and Safety Office. Chemical Spill Response Procedure. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide Against Known Carbonic Anhydrase IX Inhibitors

Introduction: The Rationale for Investigating 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide as a Carbonic Anhydrase IX Inhibitor In the landscape of oncology drug discovery, the tumor microenvironment remains a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide as a Carbonic Anhydrase IX Inhibitor

In the landscape of oncology drug discovery, the tumor microenvironment remains a critical frontier. A key feature of many solid tumors is hypoxia, which leads to metabolic reprogramming and the acidification of the extracellular space. This acidic milieu is largely orchestrated by Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is minimally expressed in normal tissues but highly upregulated in various cancers. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively maintaining a neutral intracellular pH conducive to tumor cell survival while contributing to an acidic extracellular environment that promotes invasion and metastasis.

The sulfonamide scaffold is a well-established pharmacophore for potent carbonic anhydrase inhibitors. This structural motif is present in clinically approved drugs such as acetazolamide, dorzolamide, and brinzolamide, which have demonstrated inhibitory activity against various carbonic anhydrase isoforms. The compound 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide features this critical sulfonamide group, making it a molecule of significant interest for potential inhibitory activity against CA IX. The presence of a cyclopropyl moiety could also offer favorable metabolic stability.

This guide provides a comprehensive framework for the systematic evaluation of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide as a potential CA IX inhibitor. We will outline a head-to-head comparison against a panel of well-characterized CA IX inhibitors, detailing the necessary experimental protocols to elucidate its inhibitory potency, isoform selectivity, and cellular efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel sulfonamide-based compounds for oncological applications.

Benchmarking Panel: Selection of Known CA IX Inhibitors

A robust benchmarking study requires comparison against well-established inhibitors with diverse properties. We have selected the following compounds for our panel:

  • Acetazolamide: A classical, first-generation carbonic anhydrase inhibitor. It is non-selective for CA IX but serves as a crucial historical and mechanistic benchmark.

  • Dorzolamide: A topical CA inhibitor used in the treatment of glaucoma, with known activity against CA IX.

  • Brinzolamide: Another ophthalmic CA inhibitor with a distinct chemical structure from dorzolamide, providing a different structural comparator.

These inhibitors provide a solid basis for comparing the potency and potential selectivity of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

Our proposed investigation follows a logical progression from enzymatic assays to cell-based models, providing a comprehensive profile of the test compound.

Tier 1: In Vitro Enzymatic Inhibition Assay

The foundational experiment is to determine the direct inhibitory effect of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide on the catalytic activity of purified human CA IX. The gold-standard method for this is the stopped-flow CO2 hydration assay.

Experimental Workflow: Stopped-Flow CO2 Hydration Assay

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis recombinant_ca Recombinant Human Carbonic Anhydrase IX mix Rapid Mixing of CO2-saturated solution with Assay Buffer containing CA IX +/- Inhibitor recombinant_ca->mix inhibitor_stock 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide & Benchmark Inhibitors (in DMSO) inhibitor_stock->mix buffer_prep Assay Buffer Preparation (e.g., TRIS with pH indicator) buffer_prep->mix detect Spectrophotometric Detection of pH change (via indicator absorbance) mix->detect initial_rates Calculation of Initial Reaction Rates detect->initial_rates ic50 IC50 Determination (Dose-Response Curves) initial_rates->ic50 ki Ki Calculation (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for determining CA IX inhibitory activity using a stopped-flow spectrophotometer.

Detailed Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Carbonic Anhydrase IX in the appropriate assay buffer (e.g., 10 mM TRIS, pH 7.5).

    • Prepare serial dilutions of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide and the benchmark inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) from a high-concentration DMSO stock. The final DMSO concentration in the assay should be kept below 0.5%.

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).

  • Assay Execution:

    • The stopped-flow instrument will rapidly mix the CO2-saturated solution with the assay buffer containing CA IX and the inhibitor at a specific concentration.

    • The hydration of CO2 to carbonic acid will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • Plot the initial reaction rates against a range of inhibitor concentrations to generate a dose-response curve.

    • Calculate the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

Data Presentation: Comparative Inhibitory Potency

The results of the enzymatic assay should be summarized in a clear, comparative table.

CompoundTargetIC50 (nM) [Predicted]Ki (nM) [Literature/Predicted]
4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide CA IX To be determinedTo be determined
AcetazolamideCA IX~25-3025
DorzolamideCA IX~50-10057
BrinzolamideCA IX~30-4031

Note: Literature values for benchmark inhibitors can vary depending on assay conditions.

Tier 2: Isoform Selectivity Profiling

To assess the therapeutic potential and potential side effects, it is crucial to determine the selectivity of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide for CA IX over other physiologically relevant carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II.

Experimental Workflow: Isoform Selectivity

The stopped-flow CO2 hydration assay described above will be repeated using recombinant human CA I and CA II enzymes.

Data Presentation: Isoform Selectivity Ratios

CompoundKi (nM) vs. CA IXKi (nM) vs. CA IKi (nM) vs. CA IISelectivity Ratio (CA I/CA IX)Selectivity Ratio (CA II/CA IX)
4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide TBDTBDTBDTBDTBD
Acetazolamide2525012100.48
Dorzolamide5730,00035260.05
Brinzolamide313,8003.11220.1

TBD: To Be Determined

A higher selectivity ratio indicates greater selectivity for CA IX over the other isoforms.

Tier 3: Cell-Based Assays for Target Engagement and Phenotypic Effects

Demonstrating that the compound can engage CA IX in a cellular context and elicit the desired biological response is a critical next step.

Signaling Pathway: CA IX in the Tumor Microenvironment

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein CA IX Protein ca9_gene->ca9_protein hco3_out HCO3- (out) ca9_protein->hco3_out h_out H+ (out) ca9_protein->h_out co2_in CO2 (intracellular) co2_in->ca9_protein h2o_in H2O h2o_in->ca9_protein acidosis Extracellular Acidosis (Low pH) h_out->acidosis invasion Invasion & Metastasis acidosis->invasion inhibitor 4-Bromo-N-cyclopropyl- 3-nitrobenzenesulfonamide inhibitor->ca9_protein

Caption: Role of CA IX in promoting an acidic tumor microenvironment under hypoxic conditions.

1. Measuring Extracellular Acidification

This assay will determine if the test compound can reverse the acidification of the extracellular medium by CA IX-expressing cancer cells.

Protocol:

  • Culture a CA IX-expressing cancer cell line (e.g., HT-29 or MDA-MB-231) under hypoxic conditions (1% O2) to induce CA IX expression.

  • Treat the cells with varying concentrations of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide or benchmark inhibitors.

  • Measure the pH of the culture medium over time using a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a standard pH meter.

  • A successful inhibitor will prevent the drop in extracellular pH observed in untreated hypoxic cells.

2. Cell Viability and Proliferation under Hypoxia

This assay assesses whether inhibiting CA IX affects the survival and growth of cancer cells in their native hypoxic environment.

Protocol:

  • Seed CA IX-expressing cells in multi-well plates and culture under hypoxic conditions.

  • Treat with a dose range of the test and benchmark compounds.

  • After a set period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • A reduction in cell viability in a dose-dependent manner would indicate a positive outcome.

Conclusion and Future Directions

This guide provides a rigorous, structured approach to the comprehensive benchmarking of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide as a potential inhibitor of Carbonic Anhydrase IX. By systematically evaluating its enzymatic potency, isoform selectivity, and cellular effects in comparison to established inhibitors, a clear picture of its therapeutic potential can be established.

Positive results from these studies would warrant further investigation, including pharmacokinetic profiling, in vivo efficacy studies in tumor xenograft models, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. The framework presented here ensures that the evaluation is conducted with scientific integrity, providing a solid foundation for any subsequent drug development efforts.

References

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase IX: a new target for cancer therapy. Expert Opinion on Therapeutic Targets, 23(10), 831-842.
  • Ilie, M., et al. (2009). The carbonic anhydrase IX inhibitor S4 can be used to treat tumors in combination with chemotherapy. British Journal of Cancer, 100(9), 1476-1484.
  • Winum, J. Y., et al. (2008). Carbonic anhydrase IX: a new druggable target for the design of antitumor agents. Medicinal Research Reviews, 28(3), 445-463.
  • Gieling, R. G., et al. (2011). The role of carbonic anhydrase IX in cancer development. Seminars in Cancer Biology, 21(3), 152-159.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: a patent review (2007-2011).
  • Svastova, E., et al. (2003). Carbonic anhydrase IX reduces extracellular pH of tumors and enhances their growth and metastasis in vivo. Cancer Research, 63(15), 4434-4439.
  • Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Cancer Research, 69(1), 358-368.
  • Lou, Y., et al. (2011). A phase I study of the safety and pharmacokinetics of the hypoxia-activated prodrug TH-302 in combination with doxorubicin in patients with advanced solid tumors. Clinical Cancer Research, 17(7), 2008-2016.
  • O'Rourke, T. J., et al. (2013). A phase I study of the carbonic anhydrase inhibitor indisulam in combination with carboplatin in patients with advanced solid tumors.

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